molecular formula C9H8BrF3S B8301450 1-(3,3,3-Trifluoropropylthio)-4-bromobenzene

1-(3,3,3-Trifluoropropylthio)-4-bromobenzene

Cat. No.: B8301450
M. Wt: 285.13 g/mol
InChI Key: UELKIIFZVNFDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3,3-Trifluoropropylthio)-4-bromobenzene is a useful research compound. Its molecular formula is C9H8BrF3S and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrF3S

Molecular Weight

285.13 g/mol

IUPAC Name

1-bromo-4-(3,3,3-trifluoropropylsulfanyl)benzene

InChI

InChI=1S/C9H8BrF3S/c10-7-1-3-8(4-2-7)14-6-5-9(11,12)13/h1-4H,5-6H2

InChI Key

UELKIIFZVNFDDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCC(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-1,1,1-trifluoropropane (640 μL, 6 mmol) was added to a mixture of 4-bromothiophenol (945 mg, 5 mmol) and potassium carbonate (760 mg, 5.5 mmol) in DMF (5 ml) and the reaction mixture heated at 40° C. for 1 hour. The mixture was allowed to cool to ambient temperature and poured into water (50 ml) and extracted with EtOAc (2×30 ml). The extracts were combined, washed with brine (3×30 ml), dried (Chemelut column 1010) and evaporated to give the title compound (1.36 g, 95%) as a pale yellow oil. NMR 2.56 (m, 2H), 3.13 (t, 2H, 7.31 (d, 2H), 7.51 (d, 2H), m/z 285 (M+).
Quantity
640 μL
Type
reactant
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
95%

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